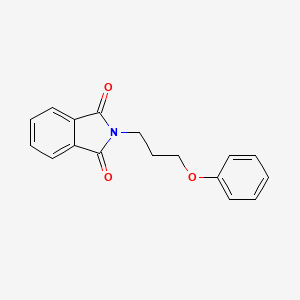
2-(3-phenoxypropyl)-1H-isoindole-1,3(2H)-dione
説明
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, closely related to the compound of interest, involves starting from 3-sulfolene. The process includes epoxidation and subsequent opening of the epoxide with nucleophiles to yield derivatives. These derivatives can undergo further transformations to yield amino and triazole derivatives, highlighting the versatile synthetic routes available for such compounds (Tan et al., 2016).
Molecular Structure Analysis
The structural and conformational properties of 1H-Isoindole-1,3(2H)-dione derivatives have been analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods. This comprehensive approach provides insights into the molecular geometry, electronic structure, and potential reactive sites of these compounds, offering a foundation for understanding their chemical behavior (Torrico-Vallejos et al., 2010).
Chemical Reactions and Properties
Isoindoline-1,3-dione derivatives are known for their reactivity towards various chemical agents. The facile synthesis and subsequent reactions with potassium cyanate or sodium thiocyanate under neutral conditions exemplify the compound's ability to undergo chemical transformations, yielding products with high purity and good yields (Nikpour et al., 2006).
Physical Properties Analysis
The crystalline structure and vibrational properties of 1H-Isoindole-1,3(2H)-dione derivatives have been extensively studied. These analyses reveal the compound's solid-state characteristics, including its crystallization behavior and molecular interactions within the crystal lattice. Such studies are crucial for understanding the material's stability, solubility, and potential applications in solid-state devices (Liu et al., 2011).
Chemical Properties Analysis
The reactivity of 1H-Isoindole-1,3(2H)-dione derivatives towards different chemical agents, including their behavior in various chemical reactions, is a subject of ongoing research. Studies on the synthesis, reactivity, and potential applications of these compounds contribute to a deeper understanding of their chemical properties and the development of new materials and pharmaceuticals (Worlikar & Larock, 2008).
科学的研究の応用
Synthesis and Derivative Development
A study by Tan et al. (2016) focuses on the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This research outlines a novel synthesis process starting from 3-sulfolene, leading to the development of various hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including amino and triazole derivatives, through epoxidation and cis-hydroxylation processes (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Anticancer Activity
The study by Tan et al. (2020) investigates the anticancer activities of isoindole-1,3(2H)-dione compounds containing various substituents. They found that different substituents, like tert-butyldiphenylsilyl ether, azido, and hydroxyl groups, significantly affect the cytotoxic effects of these compounds on various cancer cell lines. Some compounds demonstrated higher anticancer activity than standard treatments like 5-fluorouracil (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).
Antimicrobial Screening
Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of 1H-isoindole-1,3(2H)-dione. These compounds underwent antimicrobial screenings to evaluate their potential as chemotherapeutic agents, showing promise in this field (Jain, Nagda, & Talesara, 2006).
Inhibitory Potency for Human Leukocyte Elastase
A study by Kerrigan and Shirley (1996) discusses the development of derivatives of 2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3(2H)-diones, demonstrating enhanced inhibitory potency and selectivity for human leukocyte elastase (HLE), a significant finding in the context of inflammatory diseases (Kerrigan & Shirley, 1996).
Serotonin Receptor Affinity and Phosphodiesterase Inhibition
Research by Czopek et al. (2020) explored isoindole-1,3-dione derivatives as potential antipsychotics. They synthesized a variety of derivatives from 4-methoxy-1H-isoindole-1,3(2H)-dione, examining their properties as ligands for phosphodiesterase 10A and serotonin receptors. This study contributes to the understanding of these compounds in the context of mental health disorders and their potential therapeutic applications (Czopek, Partyka, Bucki, Pawłowski, Kołaczkowski, Siwek, Głuch-Lutwin, Koczurkiewicz, Pękala, Jaromin, Tyliszczak, Wesołowska, & Zagórska, 2020).
Polysubstituted Isoindole-1,3-dione Analogues
In another study by Tan et al. (2014), the synthesis of new polysubstituted isoindole-1,3-diones is described. This work involved creating novel derivatives from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, contributing to the growing library of isoindole-1,3-dione analogues with potential applications in various fields of medicinal chemistry (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-phenoxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)17(20)18(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXXTLDITWTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003714 | |
| Record name | 2-(3-Phenoxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxypropyl)isoindoline-1,3-dione | |
CAS RN |
83708-38-7 | |
| Record name | NSC68436 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Phenoxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3,4-difluorobenzyl)-1-(2-methoxyethyl)-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5131475.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)
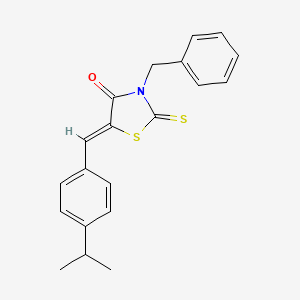
![N-(3-isopropoxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5131514.png)
![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5131518.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5131523.png)
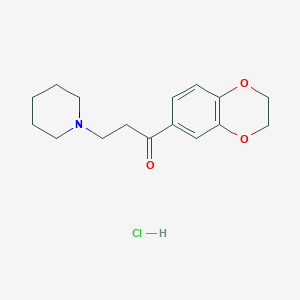
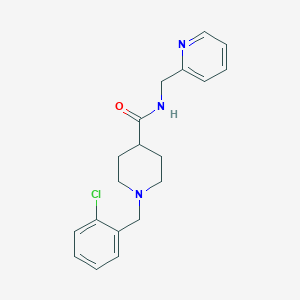
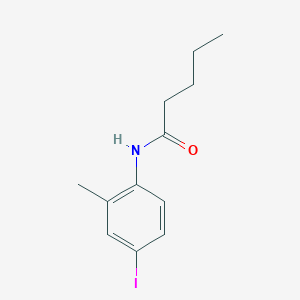
![N-cyclopropyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5131555.png)
![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)